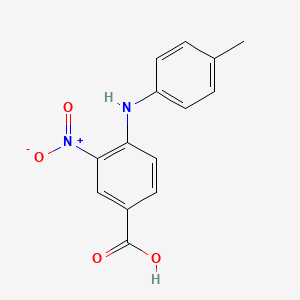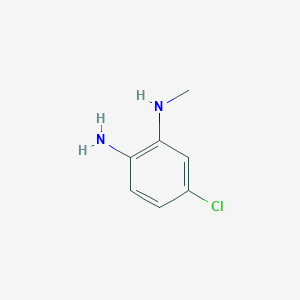
5-Chloro-N1-methylbenzene-1,2-diamine
Vue d'ensemble
Description
5-Chloro-N1-methylbenzene-1,2-diamine, also known as 5-Chloro-1,2-diaminobenzene or 5-Chloro-o-toluidine, is an organic compound that is commonly used in the synthesis of a variety of organic compounds. It is a white crystalline solid that is soluble in water, alcohols, and many organic solvents. This compound is an important intermediate in the synthesis of a variety of organic compounds and has a wide range of applications in organic synthesis.
Applications De Recherche Scientifique
Chemical Synthesis and Complex Formation
5-Chloro-N1-methylbenzene-1,2-diamine has been utilized in the synthesis of various chemical compounds and complexes. For instance, Kargar et al. (2020) demonstrated its use in the preparation of a Schiff base ligand, which was further reacted with nickel(II) and palladium(II) salts to form neutral complexes. These complexes were characterized using various spectroscopic techniques, indicating successful synthesis and distinct coordination geometries (Kargar et al., 2020).
Polymer Synthesis
This compound is also integral in synthesizing polymers with unique properties. Yang and Hsiao (2004) used a fluorinated diamine monomer to synthesize fluorinated polyimides. These polymers showed excellent solubility, thermal stability, and mechanical properties, making them suitable for engineering plastics (Yang & Hsiao, 2004).
Reactivity and Transformation Studies
Calvert et al. (1992) investigated the chlorination of 4-methylbenzene-1,2-diamine, revealing the formation of various chlorinated compounds. This study provided insights into the reactivity and potential transformation products of similar compounds (Calvert et al., 1992).
Biomedical Research
In the biomedical field, this compound has shown potential applications. For example, Shin et al. (2005) discovered that N1-benzyl-4-methylbenzene-1,2-diamine could inhibit nitric oxide production in macrophages, indicating its potential in treating inflammatory diseases (Shin et al., 2005).
Material Science
In material science, this compound has been used in developing new materials with specific properties. Dinari et al. (2015) synthesized a novel diamine that, when reacted with dianhydrides, formed poly(ether imide)s. These polymers exhibited high thermal stability and transparency, making them suitable for gas separation applications (Dinari et al., 2015).
Propriétés
IUPAC Name |
4-chloro-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKCZOYKZRSPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
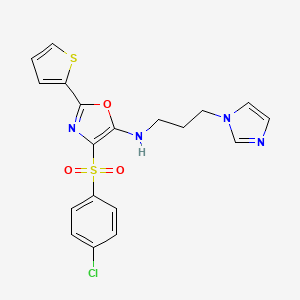
![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)
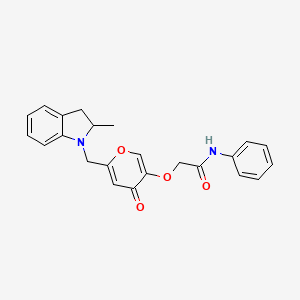

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)
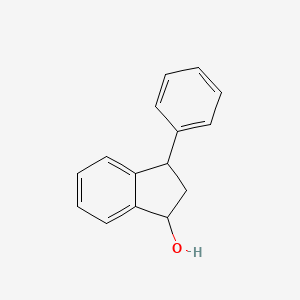
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)
